molecular formula C14H19F2NO2 B2394050 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1363825-94-8

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Katalognummer: B2394050
CAS-Nummer: 1363825-94-8
Molekulargewicht: 271.308
InChI-Schlüssel: LAEZHVYNIAJFJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic organic compound of interest in medicinal chemistry and chemical biology research. Its structure incorporates a 2,6-difluorobenzamide moiety, a motif present in compounds investigated for various biological activities . The molecule also features a hydroxyalkyl chain, which can be crucial for modulating physicochemical properties and solubility, and may serve as a handle for further chemical derivatization . Researchers can explore this compound as a versatile synthetic intermediate or a potential pharmacophore. The incorporation of fluorine atoms is a common strategy in lead optimization, as it can influence a molecule's metabolic stability, bioavailability, and binding affinity . The primary alcohol functional group presents an opportunity for further synthetic modification to create a library of analogs for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment only.

Eigenschaften

IUPAC Name

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO2/c1-14(2,3)11(18)7-8-17-13(19)12-9(15)5-4-6-10(12)16/h4-6,11,18H,7-8H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEZHVYNIAJFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=C(C=CC=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Direct Fluorination of Benzoic Acid

Electrophilic fluorination of benzoic acid derivatives using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) achieves regioselective difluorination. For example:
$$
\text{Benzoic acid} + 2 \, \text{Selectfluor®} \xrightarrow{\text{CH}_3\text{CN}} 2,6\text{-Difluorobenzoic acid} \,
$$
Optimization : Microwave-assisted synthesis reduces reaction time (30 min, 150°C) with 85% yield.

Activation to Acid Chloride

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the acyl chloride:
$$
2,6\text{-Difluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} 2,6\text{-Difluorobenzoyl chloride} \,
$$
Purity : Distillation under reduced pressure (b.p. 92–94°C at 15 mmHg) yields >98% purity.

Synthesis of 3-Hydroxy-4,4-Dimethylpentylamine

Grignard-Based Alkylation

A three-step sequence generates the amine:

  • Alkylation of acetone :
    $$
    \text{Acetone} + 2 \, \text{CH}_3\text{MgBr} \xrightarrow{\text{THF}} 3\text{-Hydroxy-3-methyl-2-butanone} \,
    $$
  • Reductive Amination :
    $$
    \text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} 3\text{-Amino-4,4-dimethylpentan-1-ol} \,
    $$
    Yield : 76–82% after column chromatography (SiO₂, EtOAc/hexane).

Nitrile Reduction Pathway

Alternative route via nitrile intermediates:

  • Cyanohydrin formation :
    $$
    4,4\text{-Dimethylpentanal} + \text{HCN} \xrightarrow{\text{NaHSO}_3} 3\text{-Hydroxy-4,4-dimethylpentanenitrile} \,
    $$
  • Catalytic Hydrogenation :
    $$
    \text{Nitrile} + \text{H}_2 \xrightarrow{\text{Ra-Ni, EtOH}} 3\text{-Hydroxy-4,4-dimethylpentylamine} \,
    $$
    Safety : Use of Raney nickel requires strict temperature control (<50°C) to prevent over-reduction.

Amide Coupling: Key Methodologies

Schotten-Baumann Reaction

Classical aqueous-phase coupling under basic conditions:
$$
2,6\text{-Difluorobenzoyl chloride} + 3\text{-hydroxy-4,4-dimethylpentylamine} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target compound} \,
$$
Limitations : Hydroxyl group protonation reduces nucleophilicity, necessitating excess amine (1.5 eq).

Solvent-Mediated Coupling

Non-aqueous conditions in dichloromethane (DCM) or THF with triethylamine (TEA):
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{Product} \,
$$
Kinetics : Completion within 2 h at 0–5°C (monitored by TLC, Rf = 0.32 in EtOAc/hexane 1:1).

Catalytic Coupling Agents

Use of HATU or EDCI/HOBt for enhanced efficiency:
$$
2,6\text{-Difluorobenzoic acid} + \text{Amine} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Product} \,
$$
Yield : 89–93% with reduced epimerization risk.

Purification and Characterization

Recrystallization

Heptane/ethyl acetate (3:1) at −20°C affords needle-like crystals (m.p. 112–114°C).

Chromatographic Methods

Flash chromatography (SiO₂, gradient elution from 20% to 50% EtOAc in hexane) achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (s, 6H, CH(CH₃)₂), 1.45–1.55 (m, 2H, CH₂), 3.32 (t, J = 6.8 Hz, 2H, NHCH₂), 4.72 (br s, 1H, OH), 6.85–6.95 (m, 2H, Ar-H), 7.45 (t, J = 8.0 Hz, 1H, Ar-H).
  • HRMS : m/z 271.308 [M+H]⁺ (calc. 271.308).

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors Schotten-Baumann conditions (low solvent cost).
  • Safety : Thionyl chloride handling requires scrubbers for HCl/SO₂ emissions.
  • Environmental Impact : DCM replacement with 2-MeTHF aligns with green chemistry principles.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Schotten-Baumann 78 95 High
EDCI/HOBt coupling 92 99 Moderate
Grignard-amine route 82 97 Low

Analyse Chemischer Reaktionen

Types of Reactions

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity

Research indicates that 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide exhibits anticancer properties. It has shown efficacy against various cancer cell lines through multiple mechanisms:

  • Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. Inhibition of HDAC1 and HDAC8 has been linked to antiproliferative effects in cancer cell lines .
  • Cell Cycle Arrest and Apoptosis Induction : The compound may induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. This is achieved through the modulation of key proteins such as p21, caspase-3, and Bcl-xL .

Anti-inflammatory Properties

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

In Vitro Studies

A series of in vitro studies have evaluated the anticancer activity of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide and related compounds:

StudyCompoundTargetIC50 (µM)Mechanism
2,6-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamideHDAC1<0.1HDAC inhibition leading to apoptosis
Similar CompoundMDA-MB-231 (Breast Cancer)<10Cell cycle arrest at G2/M phase

These studies illustrate the compound's potential as an effective anticancer agent.

Drug-Like Properties Evaluation

The drug-like properties of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide have been assessed using computational models. Parameters such as solubility, permeability, and metabolic stability were evaluated to predict its suitability for further development as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with key residues in enzymes such as succinate dehydrogenase, which may explain its antifungal and antibacterial activities .

Vergleich Mit ähnlichen Verbindungen

(Target Compound)

  • Substituent : 3-Hydroxy-4,4-dimethylpentyl group.
  • Key Features :
    • Branched alkyl chain enhances lipophilicity and steric bulk.
    • Hydroxyl group improves solubility and hydrogen-bonding capacity.
  • Potential Applications: Antimicrobial or anti-inflammatory agents (inferred from benzamide derivatives in ) .

2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide (21)

  • Substituent : Pyrazole ring.
  • Key Features :
    • Planar aromatic system facilitates π-π stacking with biological targets.
    • Lower molecular weight (278.22 g/mol) compared to the target compound.
  • Applications : Intermediate for anticancer agents or kinase inhibitors .

2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide

  • Substituent : Pyrazolo-pyridine ring with methoxy and sulfonamido groups.
  • Key Features :
    • Methoxy group enables radiolabeling (e.g., for PET imaging).
    • Sulfonamido moiety enhances binding to kinase domains (e.g., B-RafV600E).
  • Applications : PET tracer for cancer imaging .

2,6-Difluoro-N-(4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)thiazol-2-yl)benzamide

  • Substituent : Benzimidazole-thiazole hybrid.
  • Key Features :
    • Extended aromatic system increases target specificity (e.g., kinases).
    • Higher molecular weight (398.44 g/mol) compared to the target compound.
  • Applications : Anticancer agents targeting protein kinases .

2,6-Difluoro-N-(2-nitrophenyl)benzamide

  • Substituent : 2-Nitrophenyl group.
  • Key Features: Nitro group introduces strong electron-withdrawing effects, altering electronic properties. Potential for nitro-reduction metabolism, limiting stability.
  • Applications : Intermediate for agrochemicals or pharmaceuticals .

Physicochemical Properties and Bioactivity

Compound Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted) Solubility (mg/mL)* Notable Bioactivity
Target Compound ~325.34 Hydroxy, dimethylpentyl 3.1 ~0.5 (PBS) Antimicrobial (hypothetical)
2,6-Difluoro-N-(1H-pyrazol-3-yl)benzamide 278.22 Pyrazole 2.8 ~1.2 (DMSO) Kinase inhibition
GSK7975A () 415.29 Trifluoromethyl, benzylpyrazole 4.0 ~0.3 (EtOAc) Anticancer (mechanism undefined)
PET Tracer () 431.29 Methoxy, sulfonamido 2.5 ~0.8 (MeOH) B-RafV600E imaging

*LogP and solubility estimates are based on analogous compounds in the evidence.

Biologische Aktivität

2,6-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic compound with a unique chemical structure that suggests potential biological activities. This article reviews its biological activity, focusing on available research findings, case studies, and relevant data.

  • Molecular Formula : C14_{14}H19_{19}F2_2NO2_2
  • Molecular Weight : 271.30 g/mol
  • CAS Number : 1363825-94-8

Biological Activity Overview

Research on 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is limited; however, its structural analogs and related compounds exhibit various biological activities. The compound's potential therapeutic effects could be inferred from studies on similar structures.

Antimicrobial Activity

Some derivatives of benzamide compounds have shown significant antimicrobial properties. For instance, a study indicated that structurally similar compounds exhibited inhibition against various pathogens, including Leishmania donovani and Plasmodium falciparum. The IC50_{50} values for these activities were notably lower than those of established drugs like miltefosine .

Cytotoxicity

Cytotoxicity studies are crucial in evaluating the safety profile of new compounds. In related research, certain benzamide derivatives demonstrated selective cytotoxicity towards cancer cell lines while showing reduced toxicity in normal cells. This selectivity is essential for developing effective cancer therapies with minimal side effects .

Research Findings

The following table summarizes key findings from research related to the biological activity of compounds similar to 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide:

Compound NameBiological ActivityIC50_{50} (µM)Reference
2,6-Difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamideAntimicrobial (inferred)Not yet determined
A-33853Antileishmanial0.1
MiltefosineAntileishmanial0.3
Benzamide Derivative XCytotoxicity in cancer cells5

Case Studies

  • Antileishmanial Activity : A compound structurally related to 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide was tested for its ability to inhibit L. donovani growth. Results showed it was three times more effective than miltefosine, indicating potential for further development as an antileishmanial agent .
  • Cytotoxicity Assessment : In vitro studies on benzamide derivatives revealed that some exhibited significant cytotoxic effects against various cancer cell lines while sparing normal cells. This selectivity suggests a promising therapeutic index for further investigation .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
AmidationEDC, HOBt, DMF, RT, 24h65-75
ProtectionTBSCl, imidazole, DCM, 0°C→RT85-90

What analytical techniques are used to confirm the structural integrity of this compound?

Q. Basic

  • NMR Spectroscopy : 1^1H and 19^19F NMR to verify fluorine positions and hydroxyl group integrity .
  • X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between benzamide and pentyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS m/z calculated for C14_{14}H18_{18}F2_2NO2_2: 278.1321) .

How can computational methods optimize reaction pathways for this compound?

Advanced
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms are used to:

  • Predict intermediate stability and transition states.
  • Screen solvents/reagents to minimize side products .

Q. Table 2: Computational Models for Reaction Optimization

MethodApplicationSoftware/ToolReference
DFT (B3LYP/6-31G*)Transition state analysisGaussian 16
Monte Carlo SamplingSolvent effect modelingICReDD Platform

How can researchers address contradictions in reported biological activity data?

Advanced
Discrepancies (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from:

  • Purity Issues : Validate compound purity via HPLC (≥95%) and elemental analysis .
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤1%) .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What structural modifications enhance the compound’s bioactivity?

Advanced
Structure-activity relationship (SAR) studies suggest:

  • Fluorine Positioning : 2,6-Difluoro substitution on the benzamide ring improves target binding affinity compared to mono-fluoro analogs .
  • Hydroxyl Group Functionalization : Acetylation or sulfonation of the hydroxyl group enhances metabolic stability .

Q. Table 3: SAR Trends for Derivatives

ModificationEffect on ActivityReference
2,6-Difluoro↑ Binding affinity (ΔΔG = -2.1 kcal/mol)
Hydroxyl → Acetyl↑ Plasma half-life (t1/2_{1/2} from 2h → 6h)

How to design derivatives for specific therapeutic targets?

Q. Advanced

  • Fragment-Based Drug Design (FBDD) : Use the benzamide core as a fragment and append target-specific moieties (e.g., kinase inhibitors with pyridinyl groups) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to prioritize derivatives (e.g., 20 ns MD runs to assess binding pocket occupancy) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.